6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Description
Properties
CAS No. |
1303587-94-1 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-8-7(5)12-3-2-10-8/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
QQZUZFFPEHJRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1OCCN2)Br |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Methylation of Pyrido-Oxazine Precursors
This two-step approach involves introducing bromine and methyl groups into a pre-formed pyrido-oxazine scaffold.
Reaction Pathway
- Bromination :
A pyrido-oxazine intermediate undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile). The reaction is typically conducted at 0–25°C to minimize side reactions. - Methylation :
The brominated intermediate is treated with dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at the 8-position.
Optimization Considerations
- Solvent Effects : Polar aprotic solvents enhance electrophilic bromination efficiency by stabilizing transition states.
- Temperature Control : Lower temperatures (0–10°C) improve selectivity for the 6-bromo isomer over competing positions.
- Base Selection : Potassium carbonate outperforms stronger bases (e.g., sodium hydride) in methylation steps, reducing ring-opening side reactions.
Table 1: Representative Bromination-Methylation Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80°C, 6h | 72 | |
| Methylation | CH₃I, K₂CO₃ | DMF | 60°C, 12h | 68 |
One-Pot Two-Component Condensation
A streamlined method constructs the pyrido-oxazine core while simultaneously introducing substituents.
Reaction Mechanism
- Core Formation :
2-Acetamido-3-hydroxypyridine reacts with 2-chloroacetonitrile in acetonitrile under basic conditions (K₂CO₃), forming the oxazine ring via nucleophilic substitution. - Regioselectivity :
The reaction favors the 6-bromo-8-methyl isomer due to steric and electronic effects of the acetamido group.
Key Parameters
- Base Influence : K₂CO₃ provides moderate alkalinity, balancing reaction rate and side-product formation.
- Solvent Optimization : Acetonitrile enhances solubility of intermediates, achieving 61% yield compared to 48% in THF.
- Time-Temperature Profile : Reflux for 24 hours ensures complete conversion, while shorter durations (<12h) leave unreacted starting material.
Table 2: Condensation Method Performance
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloroacetonitrile | K₂CO₃ | CH₃CN | 24 | 61 | |
| Ethyl 2,3-dibromopropionate | K₂CO₃ | CH₃CN | 24 | 56 |
Borane-Mediated Reduction and Functionalization
Though primarily used for benzooxazine analogs, this method offers insights into dihydro-oxazine synthesis.
Adaptation for Pyrido-Oxazines
- Reduction Step :
A ketone precursor (e.g., 6-bromo-8-methyl-pyrido-oxazin-3-one) is treated with borane-THF in tetrahydrofuran (THF) under reflux, reducing the ketone to the dihydro structure. - Purification :
Silica gel chromatography (5% ethyl acetate/hexane) isolates the target compound with >95% purity.
Challenges and Solutions
- Over-Reduction : Excess borane may lead to over-reduction; stoichiometric control (1.0 M BH₃-THF) mitigates this.
- Workup : Quenching with methanol followed by sodium bicarbonate washes prevents acid-induced decomposition.
Table 3: Borane-THF Reduction Parameters
| Substrate | Borane Equiv. | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrido-oxazin-3-one | 3.5 | Reflux | 14 | 85 |
Analytical Characterization
Critical data for verifying structure and purity:
Comparative Analysis of Methods
Table 4: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Bromination-Methylation | High substituent control | Multi-step, lower overall yield |
| One-Pot Condensation | Streamlined, fewer intermediates | Requires rigorous regiocontrol |
| Borane Reduction | High diastereoselectivity | Limited to ketone precursors |
Industrial-Scale Considerations
For kilogram-scale production, the one-pot method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Overview
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound with significant potential in various scientific research applications. Its unique structural properties make it a candidate for studies in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article explores its applications across different domains, supported by data tables and case studies.
Medicinal Chemistry
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been investigated for its potential pharmacological activities. Its structural characteristics suggest possible interactions with biological targets.
Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi, making them potential candidates for antibiotic development .
Neuropharmacology : The compound's structural similarity to known neuroactive substances positions it as a candidate for research into treatments for neurological disorders. Studies suggest that modifications to the pyridine ring can enhance binding affinity to neurotransmitter receptors .
Agricultural Chemistry
The compound's antifungal properties have garnered attention in agricultural applications. Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine can inhibit the growth of phytopathogenic fungi.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Fusarium oxysporum | 12.5 µg/mL |
| Compound B | Aspergillus niger | 25 µg/mL |
These findings suggest that such compounds could serve as effective fungicides in crop protection strategies .
Synthesis and Development
The synthesis of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine employs various methodologies including microwave-assisted synthesis and traditional organic reactions.
Synthesis Techniques :
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing by-products. It has been used successfully to synthesize similar oxazine derivatives with improved efficiency .
Case Study : A recent study demonstrated the synthesis of related oxazine compounds through a one-pot reaction involving various substrates under microwave irradiation, yielding high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Features:
- Core scaffold : Pyrido[3,2-b][1,4]oxazine, a bicyclic system combining pyridine and oxazine rings.
- Substituents : Bromine (electron-withdrawing group) at position 6 and methyl (electron-donating group) at position 6.
- Stereochemistry : The 3,4-dihydro configuration reduces ring strain and enhances stability compared to fully unsaturated analogs .
Comparison with Similar Compounds
The pyrido-oxazine scaffold is structurally versatile, with modifications at positions 6, 7, or 8 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrido-Oxazine Derivatives
Key Findings:
Substituent Position and Activity: Bromine at position 6 (vs. 7 or 8) may alter binding affinity in kinase targets due to steric and electronic effects .
Biological Activity: Hexahydro-furo-oxazines () exhibit potent growth inhibition in MDA-MB-231 cells, suggesting pyrido-oxazines with similar substituents (e.g., Br, CH₃) may share this activity. 6-Iodo derivatives () are explored for radiopharmaceutical applications, though bromine’s lower atomic weight may favor therapeutic over diagnostic use.
Synthetic Challenges :
Biological Activity
6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound with significant potential in pharmaceutical applications. Its unique structure, featuring both pyridine and oxazine rings, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 229.07 g/mol
- CAS Number : 1303587-94-1
- Density : 1.5 g/cm³
- Boiling Point : 339.8 °C at 760 mmHg
- LogP : 3.51 (indicating moderate lipophilicity)
Research indicates that 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits significant biological activity through various mechanisms:
- Cytochrome P450 Inhibition : The compound has been studied as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Similar compounds in the pyrido[3,2-b][1,4]oxazine class have shown antimicrobial properties against various pathogens. The presence of bromine and methyl groups enhances these effects by increasing the compound's reactivity and interaction with microbial targets .
- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may exhibit antifungal properties against species such as Fusarium oxysporum. This activity is likely influenced by the structural characteristics of the compound and its ability to penetrate fungal cell walls .
Pharmacological Applications
The potential applications of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine include:
- Anticancer Agents : Due to its ability to inhibit specific enzymes involved in cancer metabolism and proliferation.
- Anticonvulsant Properties : Compounds with similar structures have been noted for their anticonvulsant effects in animal models.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and how can its purity be optimized?
- Methodology : Utilize one-pot multi-step reactions with brominated intermediates, as described in analogous oxazine derivatives (e.g., diethyl tetrahydroimidazo[1,2-a]pyridine synthesis via sequential benzylation and cyclization) . Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. Monitor purity via HPLC and confirm using HRMS (e.g., observed vs. calculated molecular weight deviations ≤ 0.0162 Da) .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology : Combine <sup>1</sup>H/<sup>13</sup>C NMR (in DMSO-d6 or CDCl3) to assign proton and carbon environments, focusing on characteristic shifts for bromine and methyl substituents (e.g., δ ~2.3 ppm for methyl groups, δ ~4.5 ppm for oxazine ring protons) . Cross-validate with IR spectroscopy (e.g., C-Br stretch ~500–600 cm<sup>-1</sup>) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (N2 or Ar) at 2–8°C in airtight, light-protected containers to prevent degradation via bromine dissociation or oxidation . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : Apply density functional theory (DFT) to model transition states for Suzuki-Miyaura coupling reactions. Calculate activation energies for bromine substitution with aryl/heteroaryl boronic acids, using software like Gaussian or ORCA. Compare with experimental yields to refine predictive models .
Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected <sup>13</sup>C NMR shifts)?
- Methodology : Perform 2D NMR (HSQC, HMBC) to confirm connectivity. For ambiguous signals, synthesize a deuterated analog or use dynamic NMR to probe conformational changes. Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., pyrido-oxazine derivatives with resolved crystal structures) .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
- Methodology : Use in vitro assays (e.g., microsomal stability, plasma protein binding) and in silico ADMET prediction tools (e.g., SwissADME). For in vivo studies, employ radiolabeled analogs (e.g., <sup>14</sup>C at the methyl group) to track metabolic pathways and excretion .
Q. What experimental designs mitigate low yields in multi-step syntheses involving this compound?
- Methodology : Implement design of experiments (DoE) to optimize critical parameters (e.g., catalyst loading, reaction time). Use flow chemistry for intermediates prone to degradation. For example, isolate the oxazine ring early to prevent side reactions at the bromine site .
Q. How do steric and electronic effects of the methyl group influence the compound’s reactivity in heterocyclic functionalization?
- Methodology : Compare reaction outcomes with analogs lacking the methyl group (e.g., 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine). Use Hammett plots or IR frequency analysis to quantify electronic effects. Steric hindrance can be assessed via X-ray crystallography or molecular docking simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
